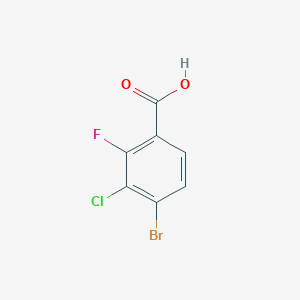

![molecular formula C14H12F3NO2S B2426357 Morpholino[5-(trifluoromethyl)-1-benzothiophen-2-yl]methanone CAS No. 439109-05-4](/img/structure/B2426357.png)

Morpholino[5-(trifluoromethyl)-1-benzothiophen-2-yl]methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

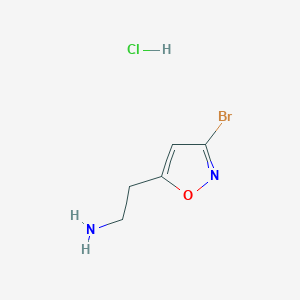

Morpholino[5-(trifluoromethyl)-1-benzothiophen-2-yl]methanone is a chemical compound with the molecular formula C14H12F3NO2S . It is also known as 4-[5-(trifluoromethyl)-1-benzothiophene-2-carbonyl]morpholine .

Molecular Structure Analysis

The molecular structure of Morpholino[5-(trifluoromethyl)-1-benzothiophen-2-yl]methanone consists of DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . The molecular weight of this compound is 315.31 .Applications De Recherche Scientifique

Structural Characterization and Interaction Analysis

Synthesis and Structural Analysis : The compound, as part of a broader group of morpholinomethanone derivatives, has been synthesized and structurally characterized using various techniques like IR, 1H NMR, LC-MS spectra, and X-ray diffraction. For instance, a specific compound was characterized to adopt a chair conformation for the morpholine ring, indicating the stability and potential activity of these molecules (Prasad et al., 2018).

Intermolecular Interaction Studies : Hirshfeld surface analysis has been utilized to analyze the intermolecular interactions in the solid state of these compounds. This type of analysis helps in understanding the potential reactivity and interaction of these compounds with other molecules, which is crucial in drug design and other scientific applications (Prasad et al., 2018).

Biological Activity and Potential Therapeutic Uses

Antiproliferative Activity : Some derivatives have been evaluated for antiproliferative activity, showing significant effects. This suggests potential therapeutic uses of morpholinomethanone derivatives in cancer treatment. For example, a specific compound showed distinct inhibition on the proliferation of various cancer cell lines (Tang & Fu, 2018).

Inhibitor Design : Morpholino derivatives have been synthesized and shown to be potent and selective inhibitors of certain enzymes, indicating their potential role in drug development for treating specific diseases like leukemia and hormone-related cancers (Flanagan et al., 2014).

Synthesis Optimization and Chemical Process Development

Synthesis Optimization : The synthesis processes of morpholino derivatives have been optimized for higher yields and safety, indicating their industrial and pharmaceutical significance. For instance, novel syntheses utilizing key starting materials have been developed, revealing a significant reduction in global warming potential for solvent usage (Kopach et al., 2015).

Chemical Process Monitoring and Optimization : The synthesis of some morpholino derivatives has been closely monitored using techniques like ReactMax calorimetry. This highlights the importance of process control and optimization in the production of these compounds for pharmaceutical uses (Kopach et al., 2009).

Safety and Hazards

Propriétés

IUPAC Name |

morpholin-4-yl-[5-(trifluoromethyl)-1-benzothiophen-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO2S/c15-14(16,17)10-1-2-11-9(7-10)8-12(21-11)13(19)18-3-5-20-6-4-18/h1-2,7-8H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPVYNPFQBQCZOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC3=C(S2)C=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819242 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Morpholino[5-(trifluoromethyl)-1-benzothiophen-2-yl]methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-(Difluoromethoxy)phenoxy]methyl]oxirane](/img/structure/B2426277.png)

![2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2426284.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2426287.png)

![N-(3-fluorophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2426289.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(thiazol-2-yl)benzyl)urea](/img/structure/B2426292.png)

![ethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2426293.png)

![N-(4-ethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2426297.png)